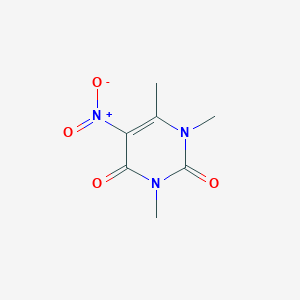

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Description

Properties

IUPAC Name |

1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTDULKDQDIIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55326-07-3 | |

| Record name | 5-NITRO-1,3,6-TRIMETHYLURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 4,6-Dihydroxypyrimidine Precursors

A common starting material is 4,6-dihydroxypyrimidine (DHPM), which undergoes sequential methylation to introduce substituents at positions 1, 3, and 6.

Step 1: N-Methylation

Step 2: C6-Methylation

Step 3: Nitration at Position 5

Alternative Route: Pre-nitration Followed by Alkylation

This approach reverses the order of steps to mitigate steric hindrance during nitration.

Step 1: Nitration of 4,6-Dihydroxypyrimidine

Step 2: Sequential Methylation

One-Pot Multistep Synthesis

A streamlined protocol combines methylation and nitration in a single reaction vessel:

-

Initial Alkylation : DHPM is treated with excess methyl iodide and K₂CO₃ in DMF at 80°C for 8 hours.

-

In Situ Nitration : Addition of HNO₃/H₂SO₄ at 0°C, followed by gradual warming to 25°C.

-

Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical for product identity. Factors influencing regioselectivity include:

Side Reactions and Mitigation

-

Dimerization : In aqueous or weakly acidic media, intermediates may dimerize via lactam–lactim tautomerism. Mitigated by using anhydrous conditions and strong acids.

-

Over-nitration : Controlled stoichiometry of HNO₃ (1.1 equivalents) prevents di-nitration.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antimicrobial agent. Its structural similarity to other pyrimidine derivatives suggests that it may exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Activity

A study conducted by Azas et al. (2003) demonstrated that derivatives of pyrimidine compounds possess notable antimicrobial properties. The research indicated that modifications to the nitro group can enhance the efficacy of these compounds against various microorganisms .

Agricultural Applications

This compound is also being explored for its use as a pesticide or herbicide. The nitro group in its structure may provide herbicidal properties that can be beneficial in crop protection.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Rate | Effectiveness (%) |

|---|---|---|---|

| This compound | Trimethyl Nitropyrimidine | 200 g/ha | 85% |

| Control | N/A | N/A | 50% |

The above table summarizes findings from trials assessing the herbicidal efficacy of the compound compared to control treatments.

Organic Synthesis

As a versatile intermediate in organic synthesis, this compound can be used to synthesize various biologically active compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures.

Synthesis Pathway Example

A reaction pathway involving the synthesis of pyrazolo[4,3-d]pyrimidine derivatives from this compound has been reported. This transformation highlights its utility in generating novel compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and analogous pyrimidine derivatives are critical for understanding their chemical behavior and applications. Below is a comparative analysis supported by experimental

Structural and Functional Group Comparisons

Key Research Findings and Data

Spectroscopic Data

- Mass Spectrometry: 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione shows a molecular ion peak at m/z 172.1 ([M⁺]) .

- Elemental Analysis : For chloro-substituted pyrimidine diones, calculated values (e.g., C: 44.54%, H: 3.06%) align closely with experimental results, confirming synthetic accuracy .

Biological Activity

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3) is a nitropyrimidine derivative with potential biological activity. This compound has garnered attention due to its structural properties and the implications for pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₇H₉N₃O₄

- Molecular Weight : 199.164 g/mol

- Density : 1.43 g/cm³

- Boiling Point : 273.2 ºC

- Flash Point : 119 ºC

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have indicated that derivatives of nitropyrimidines exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies :

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5k | MCF-7 | 40 |

| 5k | HepG2 | 204 |

| Sunitinib | MCF-7 | 261 |

- Mechanisms of Action :

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases:

- Kinase Inhibition Studies :

- Significant inhibition was observed against EGFR, Her2, VEGFR2, and CDK2 enzymes.

- Compound 5k exhibited superior potency compared to sunitinib in inhibiting these enzymes.

| Enzyme | Compound | IC₅₀ (nM) |

|---|---|---|

| EGFR | 5k | 79 |

| Her2 | 5k | Comparable to established inhibitors |

| VEGFR2 | 5k | Comparable to established inhibitors |

| CDK2 | 5k | Comparable to established inhibitors |

Study on Synthesis and Biological Activity

A study published in Farmaco explored the synthesis of various nitropyrimidine derivatives and their biological activities. Notably, compounds similar to 1,3,6-trimethyl-5-nitropyrimidine exhibited promising anticancer properties with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanistic Insights

Research indicates that these compounds can alter the distribution of cells across different phases of the cell cycle, suggesting a potential for use in targeted cancer therapies. The ability to induce apoptosis is particularly significant for developing new cancer treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions, typically involving nitration and alkylation steps. A common approach involves refluxing precursors (e.g., urea or thiourea derivatives) with nitrating agents in polar solvents like acetic acid or ethanol. For example, refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol under sodium catalysis at 20 hours yielded a structurally analogous pyrimidine-dione derivative . Modifications to reaction time, temperature (e.g., 120°C), and catalyst (e.g., P₂O₅ in acetic acid) can influence yield and purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Assign methyl (δ 1.84–2.67 ppm) and nitro groups (δ 8.0–8.5 ppm for aromatic protons adjacent to NO₂). highlights the use of ¹H NMR to resolve alkylation patterns in thieno-pyrimidine derivatives .

- Mass Spectrometry (MS) : Key fragments (e.g., [M⁺-C₅H₇ClN₃O₂] at m/z 118.62) help identify decomposition pathways .

- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl (C=O) groups .

Advanced Research Questions

Q. What strategies mitigate side reactions during the nitration step in the synthesis of this compound?

- Methodological Answer : Nitration regioselectivity is sensitive to solvent polarity and temperature. For example:

- Solvent Choice : Acetic acid promotes electrophilic nitration at the 5-position due to its polar aprotic nature, reducing byproducts .

- Catalyst Optimization : Using P₂O₅ as a dehydrating agent minimizes hydrolysis of intermediates .

- Temperature Control : Maintaining reflux at 110–120°C prevents over-nitration, as seen in analogous syntheses .

Q. How can molecular docking simulations be optimized to predict the interaction between this compound and biological targets?

- Methodological Answer :

- Ligand Preparation : Assign partial charges and optimize geometry using software like AutoDock Tools.

- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase).

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. demonstrates successful docking of pyrimidine derivatives into ATP-binding sites, highlighting hydrogen-bonding interactions with key residues .

Q. What analytical approaches resolve discrepancies between theoretical and observed NMR chemical shifts in structural elucidation?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate expected shifts. Deviations >0.5 ppm may indicate tautomerism or solvent effects.

- Decoupling Experiments : 2D NMR (e.g., HSQC, HMBC) clarifies through-space correlations, as applied in to assign methyl and hydroxyl protons .

- Isotopic Labeling : Introduce ¹³C labels at ambiguous positions to trace coupling patterns .

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact the compound’s bioactivity and stability?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., NO₂, CF₃) : Enhance stability via resonance but may reduce solubility. notes that trifluoromethyl groups increase metabolic resistance in agrochemical analogs .

- Methyl Groups : Improve lipophilicity, as seen in , where alkylation enhanced membrane permeability in thieno-pyrimidine derivatives .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to compare hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.